molecular formula C4H6O6 B13785326 (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid

Cat. No.: B13785326
M. Wt: 150.09 g/mol
InChI Key: DKYRLITYAZMMBF-HRFVKAFMSA-N
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Description

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxyl groups at the 4 and 5 positions, along with a carboxylic acid group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H6O6

Molecular Weight

150.09 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C4H6O6/c5-1(6)4-9-2(7)3(8)10-4/h2-4,7-8H,(H,5,6)/t2-,3-/m0/s1

InChI Key

DKYRLITYAZMMBF-HRFVKAFMSA-N

Isomeric SMILES

[C@H]1([C@H](OC(O1)C(=O)O)O)O

Canonical SMILES

C1(C(OC(O1)C(=O)O)O)O

Origin of Product

United States

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